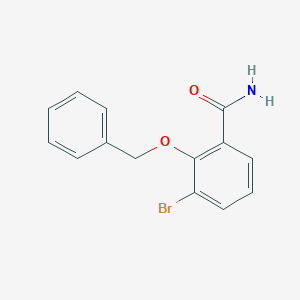

3-Bromo-2-phenylmethoxybenzamide

Description

3-Bromo-2-phenylmethoxybenzamide is a brominated benzamide derivative featuring a phenylmethoxy substituent at the 2-position and a bromine atom at the 3-position of the benzamide core. The bromine atom and methoxy-phenyl group likely influence its electronic properties, solubility, and binding affinity compared to other derivatives.

Properties

Molecular Formula |

C14H12BrNO2 |

|---|---|

Molecular Weight |

306.15 g/mol |

IUPAC Name |

3-bromo-2-phenylmethoxybenzamide |

InChI |

InChI=1S/C14H12BrNO2/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,17) |

InChI Key |

HKBYVUAUFGBOAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Based on Related Compounds

Although direct preparation methods for 3-Bromo-2-phenylmethoxybenzamide are scarce, related synthetic routes for structurally similar brominated benzamides and phenylmethoxy derivatives provide a foundation.

Synthesis of 3-Bromo-2,6-Dimethoxybenzoic Acid (Related Intermediate)

A patent discloses a process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid , which shares the bromination and methoxy substitution pattern relevant to the target compound. The process involves:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 2-bromo m-dimethoxybenzene | React 2-bromine resorcinol with methyl alcohol and methyl sulfate; cool to -5°C; add aqueous KOH; stir 5 min | Purification by ether extraction, drying, filtration, and distillation |

| 2 | Formation of 2,6-dimethoxybenzoic acid | React magnesium powder with anhydrous diethyl ether and iodine; add bromine in trichloromethane; reflux and isolate solid | Recrystallization from ethanol yields high-purity acid |

| 3 | Bromination to 3-bromo-2,6-dimethoxybenzoic acid | React 2,6-dimethoxybenzoic acid in dioxane with bromine in chloroform; stir 2 h; isolate by filtration and recrystallization | High purity, good yield, environmentally friendly process |

This method highlights the importance of controlling temperature and reagent addition rates to achieve selective bromination and high purity intermediates suitable for further functionalization.

Synthesis of 3-Bromo-2-Nitrobenzoic Acid (Precursor for Amide Formation)

Another related synthesis involves preparing 3-bromo-2-nitrobenzoic acid , which can be converted into benzamide derivatives by reduction and amidation:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Hydrolysis of dimethyl 2-(3-bromo-2-nitrobenzaldehyde)-malonate | Reflux in acetone or tetrahydrofuran with hydrochloric acid; TLC monitoring | Yields 2-(3-bromo-2-nitrobenzaldehyde)-acetic acid ~93-94% |

| 2 | Conversion to 3-bromo-2-nitrobenzoic acid | Heat with aqueous sodium hydroxide at 80-90°C for 6 h; acidify to pH 1.5; extract with ethyl acetate | Yields 81-84% of 3-bromo-2-nitrobenzoic acid |

This route demonstrates effective control of hydrolysis and acid-base extraction steps to isolate brominated aromatic acids, which can be further transformed into benzamides.

Proposed Preparation of this compound

Based on the above, the preparation of This compound can be logically constructed as follows:

| Step | Reaction | Reagents & Conditions | Comments |

|---|---|---|---|

| 1 | Bromination of 2-phenylmethoxybenzoic acid | Use bromine or N-bromosuccinimide (NBS) in suitable solvent (e.g., chloroform) at controlled temperature | Introduces bromine at 3-position selectively |

| 2 | Conversion of brominated acid to acid chloride | Treat with thionyl chloride (SOCl₂) or oxalyl chloride under reflux | Activates acid for amidation |

| 3 | Amidation to benzamide | React acid chloride with ammonia or amine under mild conditions | Forms benzamide functionality |

| 4 | Purification | Recrystallization or chromatography | Ensures high purity of final product |

This sequence aligns with standard aromatic substitution and amide synthesis protocols, adapted for the sensitive brominated and phenylmethoxy substituents.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Bromination temperature | -5°C to room temperature | Low temperature favors regioselectivity |

| Brominating agent | Bromine, NBS | NBS preferred for milder conditions |

| Solvent for bromination | Chloroform, dioxane, or dichloromethane | Solvent polarity affects reaction rate |

| Acid chloride formation | SOCl₂, reflux, 1-3 hours | Excess reagent ensures complete conversion |

| Amidation conditions | Room temperature, aqueous or organic solvent | Use of base (e.g., triethylamine) to neutralize HCl |

| Purification method | Recrystallization from ethanol or ethyl acetate | Removes impurities and unreacted reagents |

Summary of Research Results and Observations

- Selective bromination at the 3-position of 2-substituted benzoic acids is achievable with controlled addition of bromine reagents at low temperatures.

- Conversion of benzoic acids to benzamides via acid chlorides is a well-established method providing good yields and purity.

- Phenylmethoxy substitution requires careful control of reaction conditions to prevent cleavage or side reactions.

- Purification by recrystallization or chromatography is essential to obtain analytically pure this compound.

- Related synthetic routes for brominated benzoic acids and nitro derivatives provide valuable insights into reagent choices and reaction conditions applicable to this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-phenylmethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide moiety can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The 3-bromo-2-phenylmethoxy group in the target compound may offer steric bulk compared to smaller substituents like fluorine or chlorine in analogs . This could hinder binding to flat enzyme active sites but improve selectivity.

- Sulfamoyl-thiazole (as in ) and coumarin (as in ) groups introduce hydrogen-bonding and π-π stacking capabilities, which are absent in the target compound.

Solubility and Bioavailability: Compounds with polar groups (e.g., sulfonamide or pyrimidine ) exhibit better aqueous solubility than non-polar derivatives like the target compound.

Synthetic Utility :

- Ethynyl groups (e.g., ) enable modular synthesis via click chemistry, whereas the phenylmethoxy group in the target compound may require more complex coupling strategies.

Limitations and Knowledge Gaps

- No direct studies on 3-Bromo-2-phenylmethoxybenzamide were identified in the provided evidence, necessitating extrapolation from structural analogs.

- Comparative pharmacokinetic data (e.g., logP, IC50 values) are unavailable for the target compound, limiting a quantitative assessment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-phenylmethoxybenzamide, and what reaction conditions are critical for high yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the bromine atom at the meta position .

- Methoxy Group Installation : Employ Ullmann coupling or Mitsunobu conditions with a phenol derivative and a methoxy precursor .

- Critical parameters: Temperature control (< 80°C to avoid decomposition), anhydrous solvents (e.g., THF or DMF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. The bromine atom causes deshielding (~7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : For absolute structural confirmation, single-crystal analysis resolves bond angles and torsional strain (mean C–C bond length: 1.39 Å) .

- HPLC-MS : Purity assessment using a C18 column (MeCN:H₂O gradient) with ESI+ ionization to detect [M+H]⁺ ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation (e.g., ambiguous NOE correlations or splitting patterns)?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR data with IR (C=O stretch at ~1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data .

- Crystallographic Refinement : If X-ray data is available, refine occupancy ratios to detect positional disorder .

Q. What strategies improve reaction yields in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Protection-Deprotection : Protect the methoxy group with TBSCl during bromination to prevent side reactions .

- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings to enhance cross-coupling efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for SNAr reactions, but switch to toluene for thermally sensitive steps .

Q. How does the substitution pattern (e.g., bromine position) influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of analogs (e.g., 3-Bromo vs. 4-Bromo derivatives) against target enzymes (e.g., kinases or proteases). Meta-substitution often enhances binding due to steric and electronic effects .

- Docking Studies : Perform molecular docking (AutoDock Vina) to analyze interactions between the bromine atom and hydrophobic enzyme pockets .

Data Analysis and Optimization

Q. How should researchers statistically analyze variability in biological assay results involving this compound?

- Methodological Answer :

- Replicate Design : Use triplicate measurements in dose-response assays to calculate standard deviations (SD < 15% acceptable) .

- ANOVA Testing : Identify batch effects (e.g., solvent purity) using one-way ANOVA (p < 0.05 threshold) .

- QC Standards : Include a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Q. What are the critical factors in scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .

- Purification : Use flash chromatography (silica gel, hexane:EtOAc 4:1) followed by recrystallization (ethanol/water) to achieve >98% purity .

- Thermal Stability Testing : Perform DSC analysis to identify decomposition temperatures (>200°C typically safe for scale-up) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.